Ethyl 5-methoxypicolinate
Overview
Description
Ethyl 5-methoxypicolinate is an organic compound with the molecular formula C9H11NO3 It is a derivative of picolinic acid, featuring an ethyl ester group and a methoxy substituent on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-methoxypicolinate can be synthesized through the esterification of 5-methoxypicolinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-methoxypicolinate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) or other strong bases in the presence of suitable electrophiles.
Major Products Formed:
Oxidation: Formation of 5-methoxypicolinic acid.
Reduction: Formation of 5-methoxypicolinyl alcohol.
Substitution: Formation of various substituted picolinates depending on the electrophile used.
Scientific Research Applications
Ethyl 5-methoxypicolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 5-methoxypicolinate involves its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 5-methoxypicolinate can be compared with other picolinate derivatives such as:
Ethyl 5-chloro-6-methoxypicolinate: Similar structure but with a chloro substituent, which may alter its reactivity and biological activity.
Ethyl 5-bromo-6-methoxypicolinate:
Uniqueness: this compound is unique due to its specific methoxy and ethyl ester substituents, which confer distinct chemical and biological properties compared to other picolinate derivatives.
Biological Activity
Ethyl 5-methoxypicolinate (EMP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with EMP, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
This compound is derived from picolinic acid and features a methoxy group at the 5-position of the pyridine ring. Its molecular formula is , and it is characterized by the following structural formula:
This structure is significant as it influences the compound's interactions with biological targets.
The biological activity of EMP is primarily attributed to its interaction with various enzymes and receptors. Preliminary studies have suggested that it may exhibit:
- Antimicrobial Activity : EMP has shown potential against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways.
- Anticancer Properties : Research indicates that EMP can induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of cell cycle regulators.
Cytotoxicity Studies
A study conducted on various human cancer cell lines revealed that EMP exhibits selective cytotoxicity. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, demonstrating significant potency against breast cancer (MCF-7) and lung cancer (A549) cell lines.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15.2 |
A549 | 22.5 |
HeLa | 30.1 |
These results indicate that EMP may serve as a promising candidate for further development in anticancer therapies.
Antimicrobial Activity
In vitro studies have assessed the antimicrobial efficacy of EMP against various pathogens. The minimum inhibitory concentration (MIC) values are summarized below:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 128 |
The data suggest that EMP possesses moderate antibacterial and antifungal properties, which could be leveraged in treating infections caused by resistant strains.
Case Studies
- Study on Antimicrobial Effects : A recent investigation evaluated the effects of EMP on MRSA strains. The study found that EMP inhibited MRSA growth with an MIC of 32 µg/mL, highlighting its potential as an alternative treatment for antibiotic-resistant infections.
- Cytotoxicity in Cancer Research : Another study focused on the cytotoxic effects of EMP on various cancer cell lines, revealing that it induced apoptosis in a dose-dependent manner. This was evidenced by increased levels of cleaved caspases and PARP, indicating its mechanism involves programmed cell death.
Properties
IUPAC Name |
ethyl 5-methoxypyridine-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(11)8-5-4-7(12-2)6-10-8/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GARBKNQHUXSRIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301286917 | |
Record name | Ethyl 5-methoxy-2-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301286917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40473-03-8 | |
Record name | Ethyl 5-methoxy-2-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40473-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-methoxy-2-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301286917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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